

5-Methylpyridine-3-boronic acid CAS number

173999-18-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylpyridine-3-boronic acid

Cat. No.: B066605

[Get Quote](#)

Introduction: A Versatile Heterocyclic Building Block

5-Methylpyridine-3-boronic acid is a heterocyclic organoboron compound that has emerged as a crucial building block in organic synthesis. Its structure, featuring a pyridine ring functionalized with both a methyl group and a boronic acid moiety, makes it an exceptionally valuable partner in palladium-catalyzed cross-coupling reactions. It is primarily utilized for the synthesis of complex biaryl and hetero-biaryl motifs, which are common structural cores in pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} The strategic placement of the methyl group influences the electronic properties of the pyridine ring, offering unique reactivity and selectivity in coupling reactions.^[1]

Physicochemical Properties & Characterization

The reliable application of any reagent begins with a thorough understanding of its physical and chemical characteristics. The properties of **5-Methylpyridine-3-boronic acid** are summarized below.

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
CAS Number	173999-18-3	[3][4]
Molecular Formula	C ₆ H ₈ BNO ₂	[3][4]
Molecular Weight	136.94 g/mol	[3][4][5]
Appearance	White to pale brown solid/powder	[1][6]
Purity	Typically ≥95% to ≥98%	[6][7]
SMILES String	Cc1cncc(c1)B(O)O	[3][4]
InChI Key	REONQWGHSQHTAC-UHFFFAOYSA-N	[3][4]

Stability and Storage

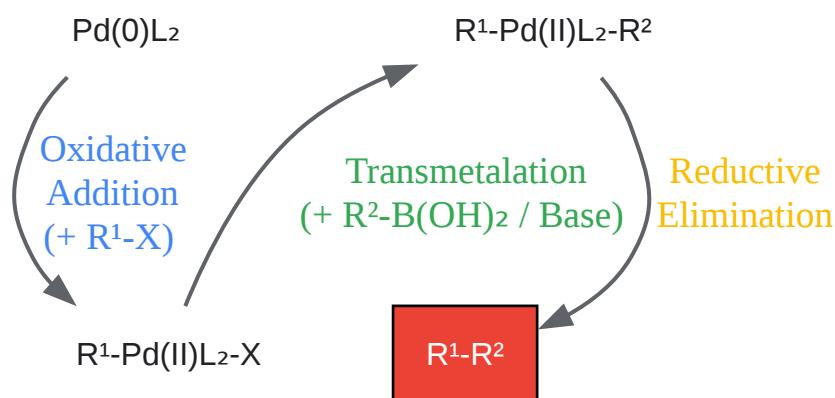
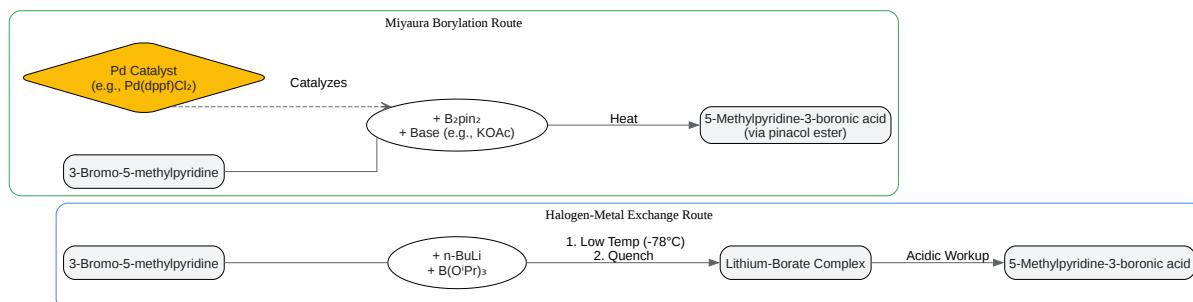
Boronic acids, particularly heterocyclic variants, can be susceptible to degradation. Proper storage is critical to maintain the integrity and reactivity of **5-Methylpyridine-3-boronic acid**.

- Storage Conditions: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[8] It is recommended to keep it refrigerated or in a freezer at temperatures under -20°C.[7][8]
- Sensitivities: Protect the compound from light and moisture.[7] Boronic acids can undergo protodeboronation in the presence of water, especially under non-neutral pH conditions. They can also form cyclic boroxine anhydrides upon dehydration, which may or may not affect subsequent reactivity but can complicate stoichiometry.

Analytical Characterization

Verification of purity and identity is a self-validating step in any synthetic workflow. Standard analytical techniques for this compound include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Proton NMR should conform to the expected pattern for the substituted pyridine ring.[6]



- High-Performance Liquid Chromatography (HPLC): Used to determine purity, with typical assays showing ≥97.5%.^[6]
- Mass Spectrometry (MS): Techniques like LC-MS confirm the molecular weight of the compound.^[8]

Synthesis Strategies for Pyridinylboronic Acids

The synthesis of pyridinylboronic acids like **5-Methylpyridine-3-boronic acid** typically follows established organometallic methodologies. While the exact proprietary synthesis may vary, the fundamental approaches rely on the transformation of a corresponding halopyridine.

Two prevalent strategies are:

- Halogen-Metal Exchange and Borylation: This classic method involves reacting a starting material, such as 3-bromo-5-methylpyridine, with a strong organolithium base (e.g., n-butyllithium) at low temperatures to generate a lithiated pyridine intermediate. This highly reactive species is then quenched with a boron electrophile, typically a trialkyl borate like triisopropyl borate, followed by acidic workup to yield the boronic acid.^[9] The low temperature is critical to prevent side reactions of the unstable lithiated intermediate.^[9]
- Palladium-Catalyzed Borylation (Miyaura Borylation): A more modern and often milder approach involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron ($B_2\text{pin}_2$). This method offers excellent functional group tolerance and avoids the use of cryogenic temperatures and highly pyrophoric organolithium reagents.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Methylpyridine-3-boronic acid | 173999-18-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Methylpyridine-3-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Methylpyridine-3-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Methylpyridine-3-boronic acid, 98% | Fisher Scientific [fishersci.ca]
- 6. 5-Methylpyridine-3-boronic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. 173999-18-3|5-Methylpyridine-3-boronic acid|BLD Pharm [bldpharm.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [5-Methylpyridine-3-boronic acid CAS number 173999-18-3]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066605#5-methylpyridine-3-boronic-acid-cas-number-173999-18-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com